

understanding the electronic properties of 2-Phenyl-2-imidazoline

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Compound of Interest

Compound Name: 2-Phenyl-2-imidazoline

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An In-Depth Technical Guide to the Electronic Properties of 2-Phenyl-2-imidazoline

This guide provides a comprehensive overview of the electronic properties of **2-Phenyl-2-imidazoline** (2PI), a molecule of significant interest due to its applications in various fields, including as a corrosion inhibitor and its potential as a source of UV light.[1] Imidazoline derivatives, in general, are recognized for their important pharmacological and biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key concepts.

Core Electronic Properties

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For **2-Phenyl-2-imidazoline**, these properties have been elucidated through a combination of experimental spectroscopy and theoretical quantum chemical calculations.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule.[4] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[1][5] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.[1][4][5]

A combined experimental and theoretical study has determined the HOMO-LUMO energy gap for **2-Phenyl-2-imidazoline** to be 5.30 eV.[6] This significant energy gap suggests high stability for the molecule.[1][6] The energies of the HOMO and LUMO orbitals were calculated to be -6.35 eV and -1.05 eV, respectively, using the B3LYP/6-311++G** level of theory.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. For **2-Phenyl-2-imidazoline**, this analysis reveals significant hyperconjugative interactions, which contribute to the overall stability of the molecule.[1] The stabilization energy associated with the electron delocalization from the lone pair of the nitrogen atom (N10) to the antibonding orbitals of the phenyl ring (C4-C5 and C4-C9) is a notable finding.[1]

UV-Visible Spectroscopy and Electronic Transitions

The UV-visible spectrum of **2-Phenyl-2-imidazoline**, recorded in a methanolic solution, shows an absorption peak at 338 nm.[1] Theoretical calculations using the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method predicted an absorption maximum at 335 nm, showing excellent agreement with the experimental data.[1] This absorption is primarily attributed to a $\pi \rightarrow \pi^*$ electronic transition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the electronic properties of **2-Phenyl-2-imidazoline**, as determined by computational studies.

Table 1: Quantum Chemical Parameters of **2-Phenyl-2-imidazoline**[1]

Parameter	Value
HOMO Energy	-6.35 eV
LUMO Energy	-1.05 eV
HOMO-LUMO Energy Gap (ΔE)	5.30 eV
Ionization Potential (I)	6.35 eV
Electron Affinity (A)	1.05 eV
Global Electrophilicity Index (ω)	3.6509 eV
Chemical Potential (μ)	-3.7 eV
Global Hardness (η)	2.65 eV
Global Softness (S)	0.1886 eV
Additional Electronic Energy (ΔN_{max})	1.3962 eV

Calculations performed at the B3LYP/6-311++G* level of theory.*

Table 2: Electric Dipole Moment and Polarizability of **2-Phenyl-2-imidazoline**[\[1\]](#)

Parameter	Value
Dipole Moment (μ)	5.70065 Debye
Average Polarizability (α_{tot})	$1.0043389 \times 10^{-12}$ esu
First Hyperpolarizability (β_{tot})	$1.0043389 \times 10^{-30}$ esu

Calculations performed using the HF/6-311++G* method.*

Experimental and Computational Protocols

Sample Preparation and Spectroscopic Analysis

The experimental data for **2-Phenyl-2-imidazoline** was obtained using a commercially available sample with a purity greater than 98%.[\[1\]](#)[\[5\]](#)

- FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum was recorded in the range of 4000–400 cm^{-1} using a Nicolet 6700 FTIR spectrometer.^{[1][5]} The Fourier Transform Raman (FT-Raman) spectrum was obtained using a Renishaw inVia Raman microscope with UV or visible laser excitation.^{[1][5]}
- UV-Visible Spectroscopy: The UV-Vis absorption spectrum was recorded using a UV-2450 series spectrophotometer.^[1]

Computational Methodology

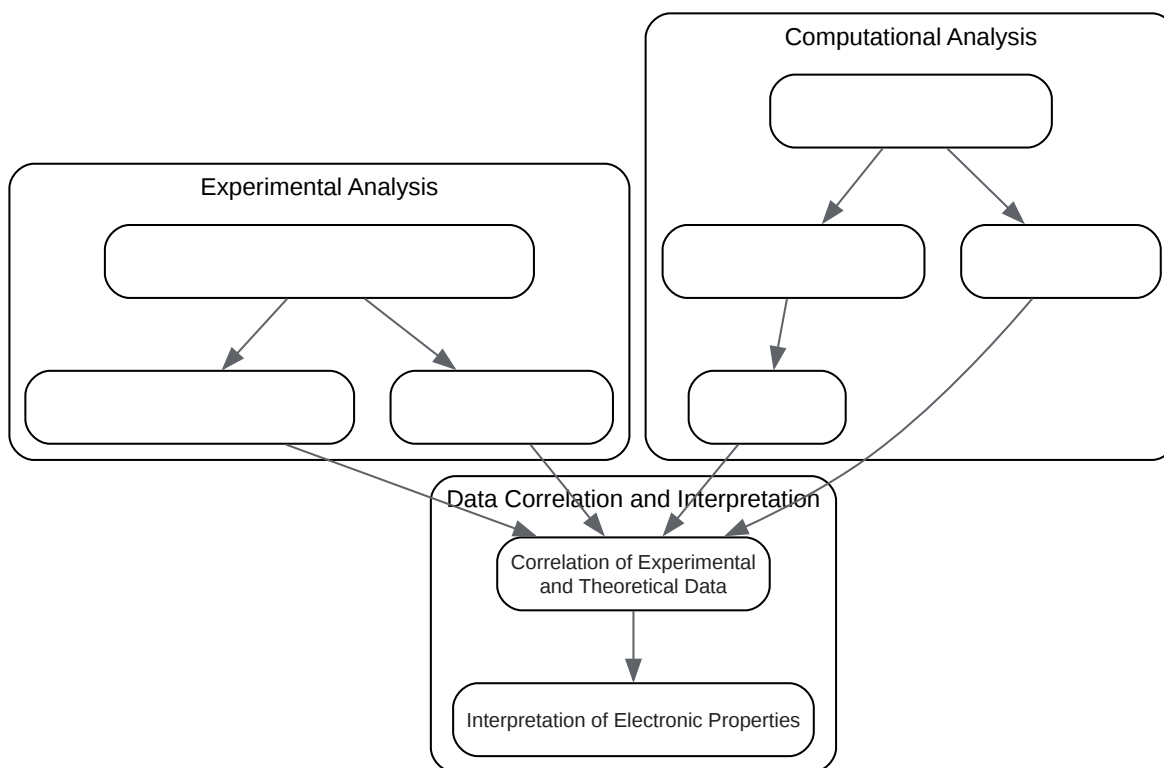
The theoretical calculations were performed using the Gaussian 09W software package.^[1]

- Geometry Optimization: The molecular geometry of **2-Phenyl-2-imidazoline** was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) and the 6-31G(d,p) basis set.^[1]
- Electronic Property Calculations: The electronic properties, including HOMO-LUMO energies and other quantum chemical parameters, were calculated at the B3LYP/6-311++G** level of theory.^[1]
- NBO Analysis: Natural Bond Orbital analysis was also performed at the B3LYP/6-311++G** level.^[1]
- UV-Visible Spectrum Simulation: The theoretical UV-visible spectrum was calculated using the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method.^[1]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the workflow for the combined experimental and computational characterization of **2-Phenyl-2-imidazoline**'s electronic properties.

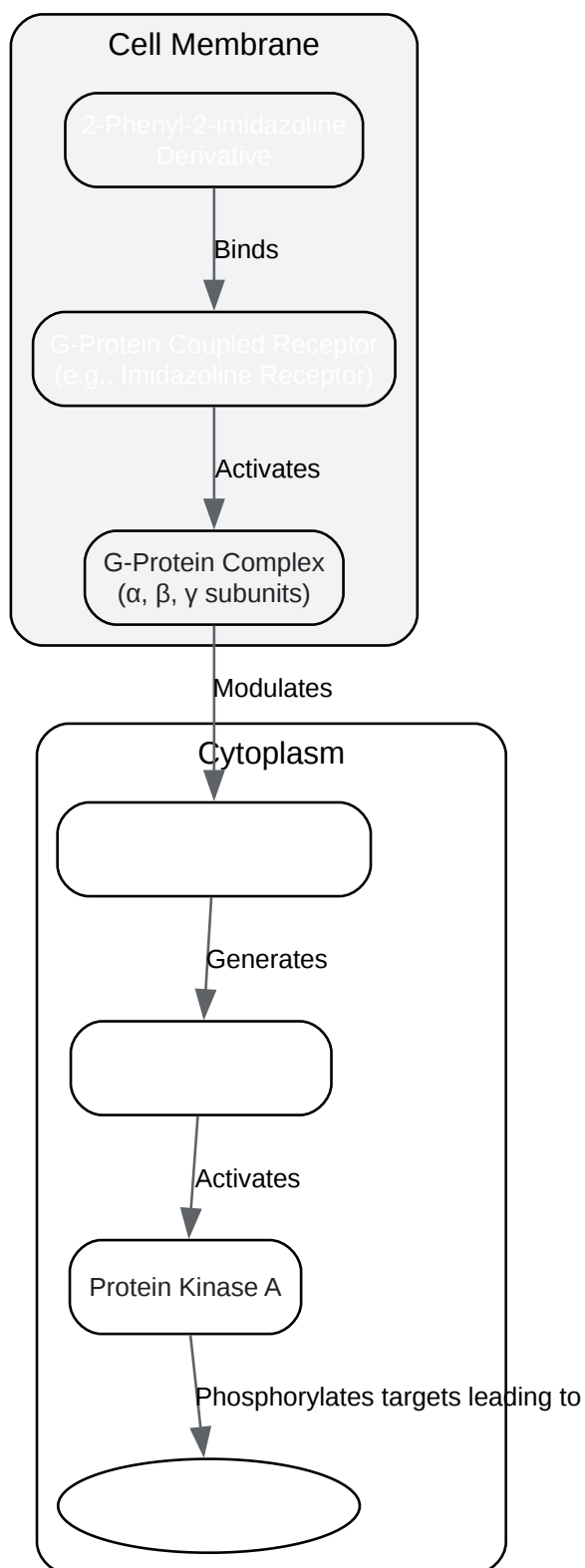


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Caption: Workflow for Electronic Property Characterization.

Hypothetical Signaling Pathway Involvement

Given that imidazoline derivatives exhibit significant pharmacological activities, they are known to interact with various biological targets. The diagram below represents a hypothetical signaling pathway where a **2-Phenyl-2-imidazoline** derivative might act as a ligand for a G-protein coupled receptor (GPCR), a common target for such compounds.



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Caption: Hypothetical GPCR Signaling Pathway.

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